![molecular formula C10H14NOP B2559849 4-Phenyl-[1,4]azaphosphinane 4-oxide CAS No. 945460-44-6](/img/structure/B2559849.png)
4-Phenyl-[1,4]azaphosphinane 4-oxide
Overview
Description
4-Phenyl-[1,4]azaphosphinane 4-oxide is a chemical compound with the molecular formula C10H14NOP . It has a molecular weight of 195.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Phenyl-[1,4]azaphosphinane 4-oxide is 1S/C10H14NOP/c12-13(8-6-11-7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Phenyl-[1,4]azaphosphinane 4-oxide is a powder that is stored at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Design
The synthesis of quinazoline 3-oxides, including 4-Phenyl-[1,4]azaphosphinane 4-oxide, has attracted attention due to their reactivity as intermediates. These compounds serve as building blocks for designing new derivatives or analogues with potential therapeutic applications . Researchers explore their anti-tubercular, anti-bacterial, anti-fungal, anti-viral, and anti-inflammatory properties. The pyrimidine scaffold readily undergoes N-oxidation to form these azaaromatic oxides.
Biological Activity and Pharmacology
Benzo-fused pyrimidine derivatives, such as quinazolines, are associated with a wide range of biological effects. Quinazoline 3-oxides, derived from the pyrimidine nucleus, play a crucial role. These compounds exhibit anti-cancer, anti-tuberculosis, anti-hypertensive, anti-inflammatory, and anti-malarial properties. Researchers investigate their impact on cellular pathways and potential drug targets .
Polymer Science and Flame Retardancy
In polymer chemistry, phenylphosphine oxide (PPO) groups enhance flame resistance. Incorporating 4-Phenyl-[1,4]azaphosphinane 4-oxide into polyimide (PI) fibers can improve their atomic oxygen (AO) resistance. These modified fibers find applications in aerospace materials, protective clothing, and electronic components .
Catalysis and Organic Synthesis
Quinazoline 3-oxides serve as valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds. Researchers explore their potential as catalysts or ligands in organic transformations. The highly acidic proton at the C-4 position can promote acetoxylation, leading to ester derivatives .
Safety And Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as being harmful if swallowed (H302), harmful in contact with skin (H312), causing skin irritation (H315), causing serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
4-phenyl-1,4λ5-azaphosphinane 4-oxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NOP/c12-13(8-6-11-7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGBYLHZZQIYJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CP(=O)(CCN1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-[1,4]azaphosphinane 4-oxide | |
CAS RN |
945460-44-6 | |
Record name | 4-phenyl-1,4lambda5-azaphosphinan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.